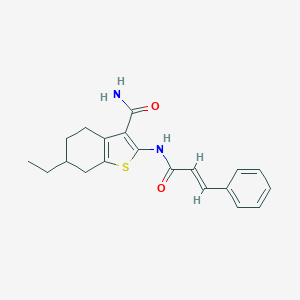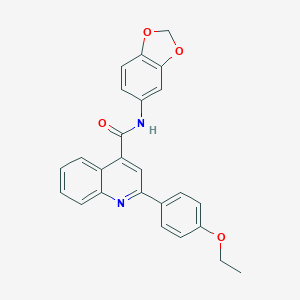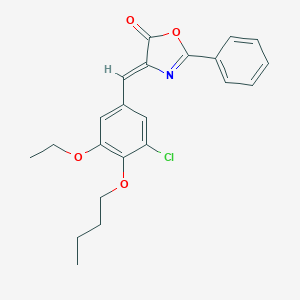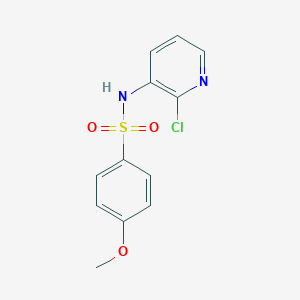
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chlorophenoxy group and a dimethylpyridinyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4,6-dimethyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group of the acetamide.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the pyridine ring, potentially less complex in its interactions.
N-(4,6-dimethylpyridin-2-yl)acetamide: Lacks the chlorophenoxy group, which might reduce its reactivity in certain reactions.
Uniqueness
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is unique due to the presence of both the chlorophenoxy and dimethylpyridinyl groups, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H15ClN2O2 |
|---|---|
Peso molecular |
290.74g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-11(2)17-14(8-10)18-15(19)9-20-13-5-3-12(16)4-6-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
Clave InChI |
BBBMUJSXZRQDHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(2-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443040.png)
![(5E)-5-[(2-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443041.png)
![ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B443042.png)
![2-[2-bromo-6-ethoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetonitrile](/img/structure/B443043.png)
![METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B443044.png)
![isopropyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443046.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443048.png)


![ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443055.png)
![N-benzyl-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443057.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B443059.png)


